molecular formula C20H15FN2O4S2 B2827006 (Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 477488-23-6

(Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No.: B2827006
CAS No.: 477488-23-6
M. Wt: 430.47
InChI Key: KKZNINQBAWNHQZ-WJDWOHSUSA-N
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Description

(Z)-2-(3-(5-(2-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a rhodanine-based compound featuring a 2-fluorobenzylidene substituent at the C5 position of the thiazolidinone core, conjugated to a benzoic acid moiety via a propanamido linker. Rhodanine derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets like kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

2-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S2/c21-14-7-3-1-5-12(14)11-16-18(25)23(20(28)29-16)10-9-17(24)22-15-8-4-2-6-13(15)19(26)27/h1-8,11H,9-10H2,(H,22,24)(H,26,27)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZNINQBAWNHQZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a complex organic compound with potential therapeutic applications. The compound's structure suggests it may exhibit significant biological activity, particularly in anti-inflammatory and anticancer contexts. This article explores its biological activity, supported by data tables, research findings, and case studies.

Structural Overview

The compound features several functional groups that contribute to its biological properties:

  • Thioxothiazolidin ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
  • Fluorobenzylidene moiety : May enhance lipophilicity and biological activity.
  • Propanamide linkage : Often associated with improved binding affinity to biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of thiazolidinones often exhibit anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process.

CompoundIC50 (μM)Selectivity
Compound A0.72COX-II
Compound B1.11COX-I/COX-II

In a study comparing various thiazolidinone derivatives, the compound exhibited an IC50 value of approximately 0.72 μM against COX-II, indicating potent anti-inflammatory activity compared to standard drugs like Celecoxib (IC50 = 1.11 μM) .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related thiazolidinone derivatives has demonstrated selective cytotoxicity against various cancer cell lines.

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)10.5
A549 (lung cancer)8.0
HepG2 (liver cancer)12.0

The compound has shown promising results in inhibiting the proliferation of cancer cells, with IC50 values ranging from 8.0 to 12.0 μM across different cancer types, suggesting its potential as an anticancer agent.

3. Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Similar thiazolidinone compounds have been evaluated for their antibacterial and antifungal activities.

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus15
Candida albicans20

The compound demonstrated moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans, indicating a broad-spectrum potential .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Study on Anti-inflammatory Effects : A study conducted on thiazolidinone derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting that modifications at the benzylidene position could enhance anti-inflammatory potency.
  • Anticancer Efficacy : In vivo studies on similar thiazolidinone compounds showed reduced tumor growth in xenograft models, supporting the hypothesis that these compounds can effectively target cancer cells without significant toxicity to normal cells.
  • Microbial Resistance : Research into the antimicrobial properties indicated that certain modifications led to increased efficacy against resistant strains of bacteria, suggesting a potential role in addressing antibiotic resistance.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds similar to (Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid exhibit potent antimicrobial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Compound MIC (μmol/mL) MBC (μmol/mL) Activity Type
4d10.7–21.421.4–40.2Antibacterial
4pNot specifiedNot specifiedAntifungal
3hNot specifiedNot specifiedAntifungal

Anticancer Activity

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. For instance, studies have highlighted its potential in inhibiting the proliferation of breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

A systematic structure-activity relationship (SAR) analysis indicated that substituents on the thiazolidinone core significantly influence cytotoxicity levels against cancer cells. The presence of electron-withdrawing groups like fluorine enhances the compound's efficacy.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones exhibited significant antimicrobial activity against various bacterial strains, with some derivatives showing MIC values lower than those of standard antibiotics .
  • Anticancer Potential : Research published in Cancer Letters reported that compounds similar to this compound induced apoptosis in breast cancer cells, highlighting their potential as therapeutic agents .
  • Tyrosinase Inhibition : Another study investigated the tyrosinase inhibition properties of related compounds, finding that certain structural motifs exhibited IC50 values comparable to established inhibitors like ascorbic acid, suggesting potential applications in skin-related therapies .

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Moiety

The position and nature of substituents on the benzylidene group significantly influence physicochemical and biological properties:

Compound ID Substituent Position/Type Melting Point (°C) Key Biological Activity Reference
Target Compound 2-Fluorobenzylidene Not reported Potent at human GPR35 (inferred)
(Z)-5-(3-Fluorobenzylidene)-... 3-Fluorobenzylidene Not specified Anticancer (screened)
Compound 25 () 3,5-Difluorobenzylidene 156–160 Not reported
Compound 28q () 4-Ethoxybenzylidene Not reported Structural stability
Compound 2i () 4-Nitrophenylpropenylidene >220 Anticancer (LC50 data inferred)
  • Fluorine Position : The target compound’s 2-fluorobenzylidene group shows higher potency at human GPR35 compared to 3-fluorobenzylidene analogues, which are less species-specific .
  • Ethoxy Substitution : Compounds like 28q () exhibit improved synthetic yields (97.3%) and stability due to steric and electronic effects of the ethoxy group .

Modifications in the Acidic Moiety

The benzoic acid/propanoic acid moiety affects solubility and target engagement:

Compound ID Acidic Group Rf Value (Solvent) Optical Rotation ([α]25D) Reference
Target Compound Benzoic acid Not reported Not reported N/A
Compound 39 () 3-Phenylpropanoic acid 0.58 Not reported
Compound 25 () 3-Phenylpropanoic acid 0.50 −155.09° (L-form)
Compound 5h () Benzoic acid Not reported Antimicrobial lead
  • Stereochemistry : D- and L-phenylalanine-derived analogues () show distinct optical rotations (e.g., [α]25D = +166.83° for D-41), suggesting enantioselective interactions .
  • Bioactivity : Benzoic acid derivatives (e.g., 5h in ) are prioritized as antimicrobial leads due to balanced lipophilicity and hydrogen-bonding capacity .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 2-fluoro position enhances GPCR affinity, while meta-substitutions (e.g., 3-fluorobenzylidene) favor anticancer activity .
  • Thermal Stability : Higher melting points (>220°C) in nitro-substituted derivatives () suggest robust crystallinity, aiding formulation .
  • Species Specificity : Fluorine position critically determines cross-species reactivity, as seen in GPR35-targeting compounds .

Q & A

Q. How to analyze conflicting spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • X-ray crystallography : Resolves tautomerism (e.g., thione vs. thiol forms) that NMR may not detect .
  • Dynamic NMR : Identifies rotational barriers in amide bonds causing peak splitting .
  • DFT calculations : Validates experimental data by simulating 13^{13}C chemical shifts (RMSD < 2 ppm) .

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